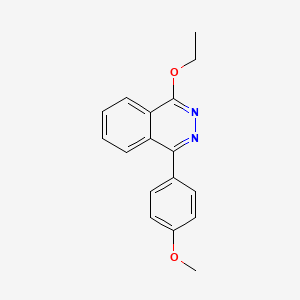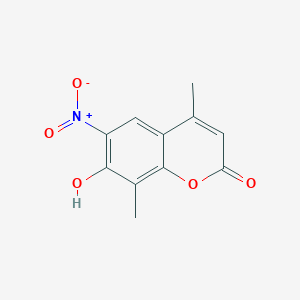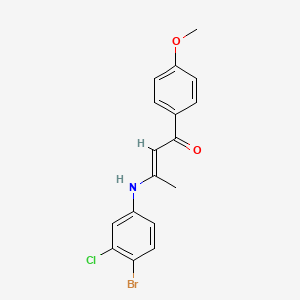![molecular formula C21H20N2O3 B3912790 (1Z)-N'-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B3912790.png)
(1Z)-N'-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide
Übersicht
Beschreibung
(1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenoxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide typically involves multiple steps, starting with the preparation of the naphthalene and phenoxyacetyl precursors. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, (1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Bromomethyl methyl ether: A compound used in the synthesis of complex molecules.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(1Z)-N’-{[(2-methylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-7-2-5-12-19(15)25-14-21(24)26-23-20(22)13-17-10-6-9-16-8-3-4-11-18(16)17/h2-12H,13-14H2,1H3,(H2,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSLNGGXQAYGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912712.png)
![1-(2-fluoro-4-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3912714.png)


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912730.png)


![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912745.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B3912757.png)
![5-hydroxy-2-{[3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3912779.png)
![4-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912796.png)
![N-ethyl-N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethanamine](/img/structure/B3912800.png)
![N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912808.png)

